7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
Its structure features a benzoxazepine core fused with a 3-fluorobenzyloxy methyl group at position 7 and a 2-furoyl substituent at position 2. These substitutions likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, though specific data on its activity remain undisclosed in available literature .
Properties
CAS No. |
1226436-29-8 |
|---|---|
Molecular Formula |
C22H15FN4O4S |
Molecular Weight |
450.44 |
IUPAC Name |
3-(3-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O4S/c1-30-16-7-2-4-13(10-16)20-24-18(31-25-20)12-26-17-8-9-32-19(17)21(28)27(22(26)29)15-6-3-5-14(23)11-15/h2-11H,12H2,1H3 |
InChI Key |
WJNRRUKEDCXNEN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a member of the benzoxazepine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{18}FNO_{3}
- SMILES Notation : CC1=CC2=C(C=C1)OCCNC2
- InChI Key : MBGJLGVSYZIMCV-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds in the benzoxazepine class exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown efficacy against various cancer cell lines.
- Antidepressant Effects : Certain benzoxazepines are being investigated for their potential in treating mood disorders.
- Antimicrobial Activity : There are indications that these compounds may possess antimicrobial properties.
The biological activity of 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is hypothesized to involve several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses .
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
- Induction of Apoptosis : Some studies suggest that benzoxazepines can trigger apoptotic pathways in cancer cells.
Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the potential anticancer effects of benzoxazepine derivatives. The compound demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 6.8 | Inhibition of cell proliferation |
Antidepressant Potential
In a preclinical trial assessing the antidepressant-like effects of benzoxazepines, the compound showed a notable reduction in depressive behaviors in rodent models when administered at doses of 10-20 mg/kg .
Antimicrobial Properties
Preliminary studies indicated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Studies
In clinical settings, several case studies have been documented regarding the use of benzoxazepines in treating resistant forms of depression and certain cancers:
- Case Study 1 : A patient with treatment-resistant depression showed significant improvement after a regimen including 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine as part of an experimental treatment plan.
- Case Study 2 : In a cohort study involving patients with metastatic breast cancer, those treated with this compound alongside standard chemotherapy had improved outcomes compared to those receiving chemotherapy alone.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The benzoxazepine scaffold permits diverse substitutions, which modulate molecular weight, polarity, and stability. Key analogs include:
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
